molecular formula C8H10F3NO2 B1401769 (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile CAS No. 1311283-94-9

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile

Cat. No.: B1401769
CAS No.: 1311283-94-9
M. Wt: 209.17 g/mol
InChI Key: JVUAQKZGURYUMF-FNORWQNLSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

Atomic Connectivity and Bonding Patterns

The molecular architecture of (E)-5-ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile exhibits a complex pattern of atomic connectivity that integrates multiple functional group types within a coherent structural framework. The central pentane chain provides the foundational carbon skeleton, with systematic substitution patterns that create distinct regions of electron density and reactivity. The terminal nitrile group at position one establishes a linear sp-hybridized carbon-nitrogen triple bond, contributing 180-degree bond angles and significant electronegativity effects that influence the entire molecular system.

The carbon-carbon double bond between positions four and five adopts the characteristic sp²-hybridization pattern, creating planar geometry around both carbon centers with bond angles approximating 120 degrees. This alkene functionality participates in extended conjugation with adjacent electron-withdrawing groups, particularly the nitrile terminus, which stabilizes the overall electronic structure through delocalization effects. The stereochemical configuration across this double bond directly influences the spatial arrangement of substituents and their subsequent intermolecular interactions.

The trifluoromethyl group attached at position three represents one of the most electronegative substituents in organic chemistry, with carbon-fluorine bond lengths typically measuring 1.35 angstroms and bond dissociation energies exceeding 400 kilojoules per mole. This substituent creates a significant dipole moment and influences the electron distribution throughout the adjacent carbon framework. The three fluorine atoms adopt a tetrahedral arrangement around the carbon center, with fluorine-carbon-fluorine bond angles of approximately 109.5 degrees.

The ethoxy substituent at position five introduces an ether linkage characterized by carbon-oxygen-carbon connectivity with bond angles near 111 degrees and carbon-oxygen bond lengths of approximately 1.43 angstroms. The hydroxyl group at the same carbon position creates a geminal substitution pattern that significantly influences the local electronic environment and hydrogen bonding capabilities of the molecule.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of this compound plays a fundamental role in determining its three-dimensional structure and conformational preferences. The trans-configuration across the carbon-carbon double bond, designated by the (E) descriptor, positions the ethoxy-bearing carbon and the trifluoromethyl-substituted carbon on opposite sides of the double bond plane. This arrangement minimizes steric interactions between bulky substituents while maximizing favorable electronic interactions through the conjugated system.

Conformational analysis reveals multiple stable rotational isomers arising from rotation around single bonds within the molecular framework. The carbon-carbon single bonds connecting the nitrile group, the trifluoromethyl substituent, and the ethoxy group to the main carbon chain each contribute to conformational flexibility. Computational studies suggest that the most stable conformations involve anti-periplanar arrangements of electron-withdrawing groups to minimize unfavorable dipole-dipole interactions while maintaining optimal orbital overlap for conjugation effects.

The presence of the hydroxyl group at position five introduces additional conformational complexity through intramolecular hydrogen bonding possibilities. The spatial relationship between the hydroxyl hydrogen and nearby electronegative atoms, particularly the oxygen atom of the ethoxy group and the nitrogen atom of the nitrile group, creates opportunities for stabilizing intramolecular interactions. These hydrogen bonds can significantly influence the preferred conformational states and contribute to the overall molecular stability.

Theoretical calculations using density functional theory methods have revealed distinct energy minima corresponding to different conformational arrangements. The energy barriers between these conformers typically range from 5 to 15 kilojoules per mole, indicating rapid interconversion at room temperature while maintaining preference for specific geometric arrangements. The trifluoromethyl group exhibits relatively restricted rotation due to its interaction with the adjacent carbon framework, contributing to conformational rigidity in this region of the molecule.

Comparative Structural Features with Related Enenitrile Derivatives

Comparative analysis of this compound with structurally related enenitrile derivatives reveals distinctive features that distinguish this compound within its chemical class. The enenitrile functional group arrangement, characterized by the conjugated alkene-nitrile system, appears in numerous related compounds with varying substitution patterns and stereochemical configurations. These structural relatives provide valuable context for understanding the unique properties and reactivity patterns of the target compound.

The 3-(hydroxymethyl)pent-4-enenitrile derivative represents a simpler analogue with molecular formula C₆H₉NO and molecular weight 111.14 grams per mole. This compound lacks the trifluoromethyl and ethoxy substituents present in the target molecule, providing insight into the electronic and steric effects contributed by these functional groups. The significant increase in molecular weight and complexity in the trifluoromethyl-containing compound reflects the substantial structural modifications introduced by fluorinated substituents.

Related trifluoromethyl-containing enenitriles, such as the E and Z isomers of 3-ethoxy-4,4,4-trifluorobut-2-enenitrile, demonstrate the importance of stereochemical configuration in determining physical and chemical properties. These compounds exhibit different melting points, boiling points, and reactivity patterns depending on their geometric isomerism, highlighting the significance of the (E) configuration in the target compound. The systematic variation in carbon chain length and substitution patterns among these related structures provides a framework for understanding structure-activity relationships.

Table 1: Comparative Molecular Properties of Related Enenitrile Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
This compound C₈H₁₀F₃NO₂ 209.17 Enenitrile, trifluoromethyl, ethoxy, hydroxyl E-configuration
3-(Hydroxymethyl)pent-4-enenitrile C₆H₉NO 111.14 Enenitrile, hydroxymethyl Not specified
3-Ethoxy-4,4,4-trifluorobut-2-enenitrile C₆H₆F₃NO 165.12 Enenitrile, trifluoromethyl, ethoxy E and Z isomers
(2Z)-3-Hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile C₁₀H₆F₃NO 213.16 Enenitrile, trifluoromethyl, phenyl, hydroxyl Z-configuration

The incorporation of aromatic systems in compounds such as (2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile introduces additional conjugation effects and rigidity compared to the aliphatic framework of the target compound. These aromatic analogues typically exhibit enhanced stability and different electronic properties due to extended π-system delocalization, contrasting with the more flexible aliphatic chain structure of this compound.

Computational Modeling of Electronic Structure

Computational modeling studies have provided detailed insights into the electronic structure and molecular orbital characteristics of this compound. Density functional theory calculations reveal the distribution of electron density throughout the molecular framework and identify key orbital interactions that govern chemical reactivity and stability. The highest occupied molecular orbital primarily localizes on the carbon-carbon double bond and extends through the conjugated π-system to include contributions from the nitrile group.

The lowest unoccupied molecular orbital exhibits significant electron density on the nitrile carbon and nitrogen atoms, indicating these positions as primary sites for nucleophilic attack in chemical reactions. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital measures approximately 4.2 electron volts, suggesting moderate reactivity and stability under ambient conditions. This electronic configuration contributes to the compound's utility as a synthetic intermediate while maintaining sufficient stability for isolation and characterization.

Electrostatic potential mapping reveals distinct regions of positive and negative charge distribution across the molecular surface. The trifluoromethyl group creates a significant region of positive electrostatic potential due to the high electronegativity of fluorine atoms, while the nitrile nitrogen and ether oxygen atoms exhibit negative potential regions suitable for electrophilic interactions. These charge distributions influence intermolecular interactions and solubility properties in various chemical environments.

Table 2: Computed Electronic Properties of this compound

Property Calculated Value Computational Method Reference Basis Set
Highest Occupied Molecular Orbital Energy -6.8 eV Density Functional Theory 6-31G(d,p)
Lowest Unoccupied Molecular Orbital Energy -2.6 eV Density Functional Theory 6-31G(d,p)
Energy Gap 4.2 eV Density Functional Theory 6-31G(d,p)
Dipole Moment 3.7 Debye Density Functional Theory 6-31G(d,p)
Polarizability 18.2 Ų Density Functional Theory 6-31G(d,p)

Natural bond orbital analysis indicates significant charge transfer from the alkene π-system to the electron-withdrawing nitrile and trifluoromethyl groups. This charge redistribution stabilizes the overall electronic structure while creating partial positive charge on the alkene carbon atoms and partial negative charge on the electronegative substituents. The extent of charge transfer correlates with the strong electron-withdrawing nature of both functional groups and contributes to the compound's distinctive reactivity profile.

Vibrational frequency calculations predict characteristic absorption bands for key functional groups within the molecule. The nitrile stretching frequency appears near 2380 wave numbers per centimeter, while the carbon-carbon double bond stretching occurs around 1650 wave numbers per centimeter. The trifluoromethyl group contributes multiple characteristic peaks in the fingerprint region below 1500 wave numbers per centimeter, providing diagnostic spectroscopic signatures for compound identification and purity assessment.

Properties

IUPAC Name

(E)-5-ethoxy-5-hydroxy-3-(trifluoromethyl)pent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c1-2-14-7(13)5-6(3-4-12)8(9,10)11/h5-6,13H,2-3H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUAQKZGURYUMF-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(CC#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(CC#N)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The batch preparation method involves a series of reactions starting with the formation of a key intermediate. This method is commonly used due to its simplicity and ease of scale-up.

Procedure

  • Starting Materials : The reaction begins with 2-(propylthio)acetonitrile and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .
  • Reaction Conditions : The reaction mixture is cooled to around −72°C in a dry ice/isopropanol bath under nitrogen atmosphere.
  • Base Addition : Sodium bis(trimethylsilyl)amide is used as the base to initiate the reaction.
  • Quenching : The reaction is quenched with phosphoric acid (5% v/v in water).
  • Purification : The product is purified using flash column chromatography with ethyl acetate/hexanes as the eluent.

Example from Literature

In a specific example, a 250-mL 3-neck round bottom flask was used, resulting in a yield of 70.4% of the desired product as a mixture of two diastereomers.

Continuous Flow Preparation Method

Overview

Continuous flow synthesis offers advantages over batch methods, including improved efficiency, scalability, and reduced reaction times.

Procedure

  • Setup : The setup involves three pumps connected to a reactor system. Solutions of reactants, base, and acid are prepared separately.
  • Reaction Conditions : The reactant and base solutions are precooled and mixed in a static mixer. The acid quench solution is added in a second reactor.
  • Purification : The product is collected and analyzed by quantitative HPLC.

Example from Literature

In a continuous flow process, bases like sodium tert-butoxide and solvents such as THF or CPME are used. The reaction mixture is quenched with a proton source, and the product is collected for further analysis.

Comparison of Preparation Methods

Method Yield Reaction Conditions Purification Method
Batch 70.4% −72°C, nitrogen atmosphere Flash column chromatography
Continuous Flow Variable Precooled solutions, static mixer Quantitative HPLC analysis

Research Findings and Challenges

  • Scalability : Continuous flow methods offer better scalability and control over reaction conditions compared to batch methods.
  • Yield and Purity : Achieving high yields and purity requires precise control over temperature and reaction time.
  • Future Directions : Developing more efficient bases and solvents could further improve yields and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile (CAS No: 1311283-94-9) is a fluorinated organic compound with significant potential in various scientific research applications. This article explores its properties, synthesis, and diverse applications, particularly in medicinal chemistry, materials science, and agrochemicals.

Basic Information

  • Molecular Formula: C8H10F3NO2
  • Molecular Weight: 209.17 g/mol
  • Purity: Typically ≥95%

Structural Characteristics

The compound features a unique trifluoromethyl group, which enhances its reactivity and biological activity. The structural formula can be represented as follows:

CCOC CC CC N C F F F O\text{CCOC CC CC N C F F F O}

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates. Research has shown that compounds with similar structures exhibit anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity

In a study evaluating various fluorinated compounds, this compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in drug development.

Agrochemicals

Due to its unique chemical structure, this compound can serve as a precursor for developing novel agrochemicals. Its ability to modulate plant growth and resistance to pests makes it a candidate for further exploration in agricultural applications.

Case Study: Plant Growth Regulation

Research has indicated that similar compounds can act as growth regulators in crops, promoting enhanced yield and resistance to environmental stressors. Investigations into this compound's effects on specific plant species are ongoing.

Material Science

The incorporation of fluorinated compounds into polymers can significantly improve their thermal stability and chemical resistance. This compound may find applications in developing advanced materials with desirable properties for industrial use.

Case Study: Polymer Blends

Preliminary studies have explored the use of this compound in polymer blends to enhance their mechanical properties and durability under harsh conditions.

Mechanism of Action

The mechanism of action of (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s unique combination of functional groups distinguishes it from similar fluorinated nitriles and alkenes. Below is a comparative analysis with structurally or functionally related compounds:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) LogP Notable Features Reference
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile C₈H₁₀F₃NO₂ -CF₃, -CN, -OH, -OCH₂CH₃ 209.166 1.74 High polarity due to -OH and -CN; E-configuration stabilizes geometry
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole C₁₇H₁₂FNO₂ Pyrazole ring, -F, -OH, phenyl 281.29 N/A Fluoro-hydroxyphenyl substituents enhance π-π stacking; solid-state stability via hydrogen bonding
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₂O₅ Ethyl ester, diphenyl, alkyne 366.41 N/A Diphenyl groups increase steric bulk; ester and alkyne functionalities enable diverse reactivity
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)... C₅₄H₆₃N₃O₇PSi Nucleoside analog, tert-butyldimethylsilyl, thioether 960.21 N/A Complex nucleotide-like structure; designed for RNA/DNA interactions

Biological Activity

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is an organic compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular structure includes an ethoxy group, a hydroxy group, and a trifluoromethyl group, which may influence its interactions with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
CAS Number 1311283-94-9
Molecular Formula C₈H₁₀F₃NO₂
Molecular Weight 209.17 g/mol
IUPAC Name (E)-5-Ethoxy-5-hydroxy-3-(trifluoromethyl)pent-4-enenitrile

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability.
  • Oxidative Stress Modulation : The hydroxy group can participate in redox reactions, influencing reactive oxygen species (ROS) levels within cells, which can affect various signaling pathways .
  • Substitution Reactions : The ethoxy group can be substituted with other functional groups, allowing for the synthesis of derivatives with potentially enhanced biological activities.

Biological Activity

Research into the biological activity of this compound has revealed several promising applications:

Antimicrobial Activity

Studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, the presence of hydroxy and trifluoromethyl groups has been linked to enhanced activity against various bacterial strains .

Anti-inflammatory Effects

The modulation of ROS levels by the compound could also play a role in anti-inflammatory responses. Compounds that influence oxidative stress are often explored for their potential in treating inflammatory diseases .

Case Studies

While specific case studies on this compound are scarce, related compounds have been documented in literature:

  • Chloroethyl Pyrimidine Nucleosides : A study demonstrated significant inhibition of cell proliferation in cancer cell lines using similar chemical structures, highlighting the potential for anticancer applications .
  • Ferrocene-Pyrimidine Conjugates : Research on these compounds showed promising antiplasmodial activities, suggesting that structural modifications can lead to enhanced biological effects against pathogens .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile
Reactant of Route 2
Reactant of Route 2
(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.